ALK 抑制剂 2

描述

Activin receptor-like kinase-2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor. It plays a crucial role in biological processes controlling the development and regulation of bone, heart, and nervous and reproductive systems . Gain of function mutations in ALK2 have been identified in fibrodysplasia ossificans progressiva (FOP) and the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG) .

Synthesis Analysis

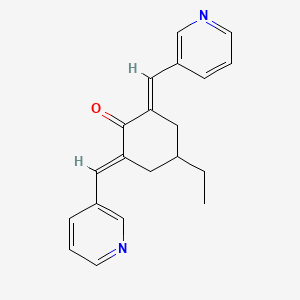

A new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors were designed, synthesized, and evaluated . The first known inhibitor of ALK2, Dorsomorphin, was discovered from the in vivo screening of a diverse chemical library for their ability to dorsalize developing zebrafish embryos .

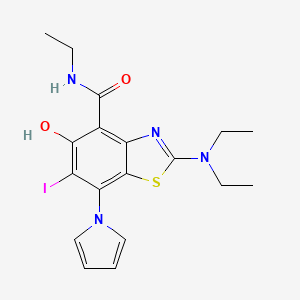

Molecular Structure Analysis

The structural features of ALK2 inhibitors contribute to their ALK2 potency and selectivity . A cocrystal structure of a benzamide analogue with ALK2 demonstrated direct binding of the amide carbonyl with Lys235 .

Physical And Chemical Properties Analysis

ALK2 is a membrane tyrosine kinase receptor, which was identified for the first time in 1994 . It stimulates multiple signaling pathways associated with cell growth, including janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen activated protein kinases (MAPK), and phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathways, among others .

科学研究应用

Treatment of Non-Small Cell Lung Cancer (NSCLC)

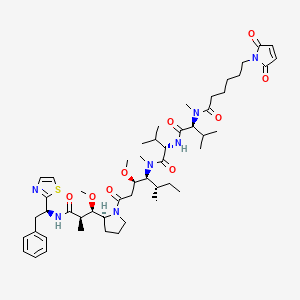

ALK inhibitors have shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC). They have led to important improvements in patient outcomes . The first and second generation of ALK inhibitors (crizotinib, ceritinib, and alectinib) significantly improved the overall survival (OS) and progress free survival (PFS) of patients with NSCLC, especially in the patients with positive ALK or ROS1 gene fusion .

Overcoming Resistance in NSCLC Treatment

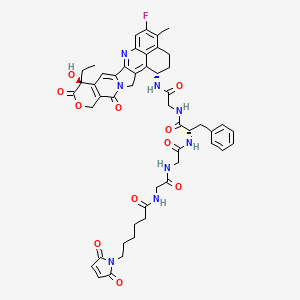

The inevitable emergence of resistance to ALK-directed therapy is central to ongoing research and daily clinical practice for affected patients . Second- and third-generation ALK inhibitors are entering clinical applications for ALK+ NSCLC . A third-generation ALK inhibitor, lorlatinib (PF-06463922), was reported to resensitize NSCLC to crizotinib .

Clinical Trials for NSCLC

Several active drugs have moved rapidly from bench to bedside, and multiple others are currently in clinical trials . These developments have led to key questions about the optimal treatment for ALK-positive NSCLC .

Intracranial Response in NSCLC

ALK inhibitors have shown significant benefits in the management of ALK-positive NSCLC compared to conventional chemotherapy . They have been particularly effective in managing intracranial metastases, a common complication in NSCLC .

Resistance Development Studies

The study of resistance development to ALK inhibitors is a key area of research. Understanding the mechanisms of resistance can help in the development of new therapeutic strategies and the optimization of existing ones .

Potential Applications in Other Pathologies

While ALK inhibitors have been extensively studied and used for cancer treatment, their repurposing for other pathologies, such as neurological, cardiac, and metabolic diseases, has proven challenging . This represents a potential area for future research and development.

作用机制

Target of Action

The primary target of Anaplastic Lymphoma Kinase (ALK) inhibitor 2 is the ALK receptor tyrosine kinase . This receptor is primarily expressed in the nervous system and plays a significant role in the development of the brain and neurons . In certain cancers, such as non-small cell lung cancer (NSCLC), ALK gene rearrangements occur, leading to abnormal signaling and increased cell growth, proliferation, and survival .

Mode of Action

ALK inhibitor 2 functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This inhibition prevents phosphorylation and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .

Biochemical Pathways

The ALK signaling pathway is activated in cancer cells primarily through three mechanisms: gene fusions, gene amplification, and activating point mutations . ALK activates multiple pathways, including phospholipase C γ, Janus kinase (JAK)-signal transducer and activator of transcription (STAT), PI3K-AKT, mTOR, sonic hedgehog (SMO and GLI), and MAPK signaling cascades, which affect cell growth, transformation, and anti-apoptotic signaling .

Pharmacokinetics

The pharmacokinetics of ALK inhibitor 2 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the median time to reach maximum concentration in the plasma is around 4 hours, and the mean half-life is approximately 65.2 hours . The exposure of total radioactivity is much higher than that of unchanged ALK inhibitor 2 in plasma . The mean total recovery of the radiolabeled dose is 93.93% over 504 hours post-dose, with 15.23% in urine and 78.71% in feces .

Result of Action

The action of ALK inhibitor 2 leads to molecular and cellular effects that inhibit the growth and proliferation of cancer cells. It has shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC), achieving better results in prolonging the progression-free survival and improving the quality of life in comparison to chemotherapy .

Action Environment

The efficacy and safety of ALK inhibitor 2 can be influenced by various environmental factors. For instance, patient characteristics such as ethnicity can impact the effectiveness of the treatment. Alectinib, an ALK inhibitor, has been found to significantly improve progression-free survival compared to other treatments, particularly for Asian patients . Additionally, the development of resistance to ALK inhibitors is a significant challenge that can influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . A growing understanding of the biology and spectrum of these mechanisms of resistance has already begun to inform the development of more effective therapeutic strategies .

属性

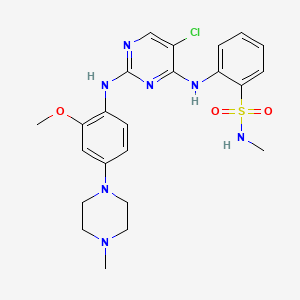

IUPAC Name |

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCYJBMLKNYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735356 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ALK inhibitor 2 | |

CAS RN |

761438-38-4 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?

A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []

Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?

A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.

Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?

A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.

Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?

A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)